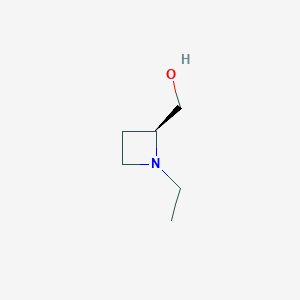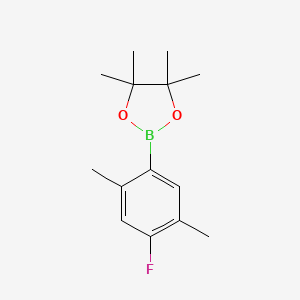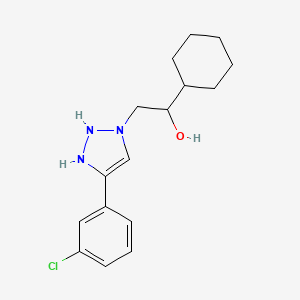![molecular formula C7H3BrClFN2 B14025237 2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)
2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE is a halogenated benzodiazole derivative. Benzodiazoles are a class of heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of bromine, chlorine, and fluorine atoms in the compound makes it highly reactive and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE typically involves the halogenation of benzodiazole derivatives. One common method is the direct halogenation using halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-fluorosuccinimide (NFS). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and chemical intermediates[][3].
Mecanismo De Acción
The mechanism of action of 2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt biological pathways, leading to its bioactive effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-BROMO-4-CHLORO-1H-1,3-BENZODIAZOLE
- 2-BROMO-5-FLUORO-1H-1,3-BENZODIAZOLE
- 4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE
Uniqueness
2-BROMO-4-CHLORO-5-FLUORO-1H-1,3-BENZODIAZOLE is unique due to the presence of three different halogen atoms, which impart distinct reactivity and properties compared to other benzodiazole derivatives. This makes it a versatile compound for various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H3BrClFN2 |
|---|---|
Peso molecular |
249.47 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-5-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-11-4-2-1-3(10)5(9)6(4)12-7/h1-2H,(H,11,12) |
Clave InChI |
ZMNJRLLRYOALBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=N2)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)




![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)

![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)



![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
